molecular formula C12H15N3 B1444915 N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine CAS No. 1184116-56-0

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine

Cat. No.: B1444915
CAS No.: 1184116-56-0
M. Wt: 201.27 g/mol
InChI Key: KQGLAUZGLZGSGA-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine (CAS 1184116-56-0) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This amine-containing scaffold is primarily utilized in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. The structure incorporates both a pyrazole heterocycle and a benzylamine moiety, which are common pharmacophores found in compounds with diverse biological activities . Research into structurally related N-benzyl pyrazole derivatives has shown their potential in various therapeutic areas. For instance, such compounds have been investigated as novel classes of autophagy modulators with demonstrated antiproliferative activity in cancer cell lines such as MIA PaCa-2 pancreatic cells . Other studies on analogous structures highlight their application as CDK1/Cdc2 inhibitors for cancer research and their evaluation for antioxidant activity, offering protection to neuroblastoma cells against oxidative stress . The presence of the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly in the development of compounds that interact with biological targets like glutamate receptors and various kinases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(12-7-8-14-15-12)13-9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGLAUZGLZGSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Pyrazole-3-Carboxylic Acid Derivatives

A patented method (CN101838240A) describes a practical and economical approach to preparing pyrazole-3-carboxylic esters, which are key intermediates for further functionalization toward compounds like N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine.

Stepwise Synthesis

Step Reaction Description Reagents and Conditions Remarks
1 Esterification and carbamate formation Pyrazole-3-carboxylic acid reacted with acylating reagents (chloro-formic ester or di-tert-butyl dicarbonic acid ester) and nitrogenous organic bases (e.g., triethylamine, DBU) in solvents like methylene dichloride or acetonitrile at 0 °C to reflux temperature Simultaneous formation of N-carbobenzoxy-(Cbz)-pyrazoles-3-benzyl carboxylate
2 Selective hydrolysis N-carbobenzoxy-(Cbz)-pyrazoles-3-benzyl carboxylate treated with aqueous inorganic base (alkali metal hydroxides or carbonates) in water-miscible solvents (THF, dioxane, ethanol) at 0 °C to reflux Hydrolysis yields pyrazoles-3-carboxylic esters for further derivatization

This method achieves good yields and selectivity by controlling molar ratios (pyrazole acid:acylating reagent = 1:2–3; acid:base = 1:2–3) and reaction conditions.

Application to this compound

Following ester preparation, nucleophilic substitution with benzylamine or related amines can introduce the ethanamine moiety. The benzyl group is incorporated by reacting the amine with benzyl halides or via reductive amination of benzaldehyde derivatives.

Direct Preparation from Primary Amines

A recent study (J. Org. Chem., 2021) presents a method for direct synthesis of N-substituted pyrazoles from primary aliphatic amines, which can be adapted for N-benzyl ethanamine derivatives.

Reaction Scheme

  • Primary amine (e.g., benzylamine) reacts with 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in DMF.
  • The reaction is conducted at 85 °C for 1.5 hours.
  • Purification by silica gel chromatography yields the N-substituted pyrazole.

Example Data

Compound Amine Used Yield (%) Physical State Key Spectral Data (1H NMR)
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 38 Yellowish oil δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H)
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole 4-Fluoroaniline 60 Yellowish oil δ 7.39–7.33 (m, 2H), 5.96 (s, 1H), 2.25 (d, 6H)

This method is advantageous for its directness and mild conditions, avoiding protection/deprotection steps.

Additional Synthetic Considerations

  • Solvent Choice: Aprotic solvents like methylene dichloride or acetonitrile are preferred for esterification steps due to solubility and reaction control.
  • Bases: Nitrogenous organic bases such as triethylamine or DBU facilitate acylation and amination.
  • Temperature Control: Maintaining 0 °C to reflux range optimizes yields and limits side reactions.
  • Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Esterification & Hydrolysis (Patent CN101838240A) Pyrazole-3-carboxylic acid Chloro-formic ester or di-tert-butyl dicarbonic acid ester, triethylamine 0 °C to reflux, organic solvent Moderate to high Stepwise, allows intermediate isolation
Direct N-Substitution (J. Org. Chem. 2021) Primary amines, 1,3-dicarbonyls O-(4-nitrobenzoyl)hydroxylamine, DMF 85 °C, 1.5 h 38–60% One-pot, mild, direct N-substitution

Research Findings and Optimization

  • The patented esterification method emphasizes the importance of molar ratios and solvent choice to maximize ester yield and purity.
  • Direct amination methods reduce steps and avoid protecting groups but may have moderate yields and require chromatographic purification.
  • Both methods provide routes adaptable for preparing this compound by appropriate choice of amine and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Differences :

  • N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine substitutes the ethanamine chain with a pyrazole ring at the 3-position, whereas NBOMe compounds (e.g., 25I-NBOMe) feature a 2,5-dimethoxyphenyl group substituted with halogens (I, Br, Cl) at the 4-position and a methoxybenzyl group .
  • The benzyl group in the target compound contrasts with the 2-methoxybenzyl substituent in NBOMes, which significantly alters lipophilicity and receptor affinity.

Pharmacological Activity :

  • NBOMe derivatives are potent 5-HT₂A receptor agonists, with 25I-NBOMe exhibiting EC₅₀ values in the low nanomolar range . Their high potency correlates with severe toxicity, including seizures and fatalities.
  • The pyrazole moiety in this compound may target different receptors (e.g., dopamine D3 or adenosine receptors), but empirical data is lacking.

Toxicity :

  • NBOMes are associated with high morbidity due to overdose risks, whereas the toxicity profile of the target compound remains unstudied .

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Structural Differences :

  • The pyrazole ring in this compound is substituted at the 5-position, compared to the 3-position in the target molecule. Additionally, it lacks a benzyl group, featuring instead a methyl group on the amine and an ethyl group on the pyrazole .

Molecular Properties :

  • With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol , this compound is smaller and less lipophilic than This compound (201.27 g/mol). This difference may influence bioavailability and blood-brain barrier penetration.

Chlorinated Ethylamine Derivatives

Structural and Functional Contrast :

  • Compounds like 2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine () are alkylating agents with chlorinated ethyl chains, designed for radiochemical labeling or DNA crosslinking .

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Toxicity
This compound C₁₂H₁₅N₃ 201.27 Benzyl, Pyrazol-3-yl Not well studied Unknown
25I-NBOMe C₁₈H₂₂INO₃ 427.28 Iodo, Dimethoxyphenyl, Methoxybenzyl 5-HT₂A agonist (EC₅₀ ~1–10 nM) High toxicity
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 139.20 Ethyl, Methyl, Pyrazol-5-yl Not reported Unknown
2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine C₅H₁₀Cl₂N 155.05 Chloroethyl, Ethyl Alkylating agent High (cytotoxic)

Key Observations:

Substituent Position Matters : The 3-position pyrazole in the target compound may confer distinct receptor-binding kinetics compared to 5-position analogs .

Lipophilicity and Toxicity : NBOMes’ methoxybenzyl groups enhance CNS penetration but increase toxicity, whereas the benzyl group in the target compound may offer a safer profile .

Functional Group Diversity : Chlorinated ethylamines prioritize reactivity over receptor specificity, unlike the pyrazole- and benzyl-based designs .

Biological Activity

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a benzyl substituent and an ethylamine moiety. This structure is significant for its potential interactions with various biological targets.

Research indicates that similar compounds may interact with multiple cellular targets, influencing various biochemical pathways. The specific mechanisms through which this compound exerts its effects are still being elucidated, but preliminary studies suggest it may modulate pathways related to cell proliferation and autophagy.

Antiproliferative Effects

Studies have demonstrated that derivatives of pyrazole compounds exhibit notable antiproliferative activity against cancer cell lines. For instance, certain pyrazole derivatives have shown submicromolar activity in inhibiting the growth of MIA PaCa-2 pancreatic cancer cells by reducing mTORC1 activity and altering autophagic flux under nutrient-deprived conditions .

CompoundIC50 (μM)TargetMechanism
This compoundTBDmTORC1Autophagy modulation
Other Pyrazole Derivative0.5MIA PaCa-2mTORC1 inhibition

Autophagy Modulation

The modulation of autophagy is another critical aspect of the biological activity of this compound. It has been reported that compounds with similar structures can increase basal autophagy while impairing autophagic flux under starvation conditions. This dual action may provide a therapeutic window for targeting cancer cells that rely on autophagy for survival in nutrient-poor environments .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly affect potency and selectivity towards specific targets. For example, modifications to the benzyl group or the ethylamine moiety can enhance lipophilicity and improve binding affinity to target proteins .

In Vitro Studies

In vitro studies have shown that this compound and its analogs can effectively inhibit cancer cell proliferation. One study reported that treatment with 10 μM of a related compound resulted in decreased phosphorylation of mTORC1 substrates, indicating effective inhibition of this pathway .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary to fully understand the therapeutic potential of this compound. Animal model studies are essential for assessing pharmacokinetics, bioavailability, and overall therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine?

The synthesis typically involves alkylation of pyrazole derivatives followed by amine functionalization. For example:

  • Alkylation-Reduction Approach : Reacting 1-ethyl-1H-pyrazole with chloroacetonitrile in the presence of a base (e.g., NaH or K₂CO₃) in solvents like DMF or THF, followed by reduction of the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation .
  • Alternative Routes : Benzylamine derivatives can be coupled with pyrazole-containing intermediates via reductive amination or nucleophilic substitution, depending on the substituents . Key Considerations : Monitor reaction pH and temperature to avoid side products like over-alkylation or ring-opening .

Q. How is this compound characterized structurally and analytically?

  • Spectroscopy : ¹H/¹³C NMR to confirm the benzyl, ethanamine, and pyrazole moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrazole protons at δ 6.0–6.5 ppm) .
  • Mass Spectrometry : LC-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₅N₃: 201.13) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound?

  • Catalyst Selection : Use Pd/C or Raney Ni for selective reduction of nitriles to amines without degrading the pyrazole ring .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., from ethanol) to isolate isomers or remove unreacted starting materials .
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy to minimize byproducts .

Q. What structure-activity relationships (SAR) are observed for pyrazole-containing benzylamines in biological studies?

Substituent Biological Activity Reference
Pyrazole N-alkylation Enhances metabolic stability but reduces receptor affinity
Benzyl para-substituents (e.g., Cl, OCH₃)Increase antimicrobial potency via hydrophobic interactions
Ethanamine chain length Shorter chains improve solubility but may limit target engagement

Q. How can contradictory data in biological activity studies be resolved?

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .
  • Verify Compound Integrity : Re-characterize batches via HPLC to rule out degradation or isomerization .
  • Dose-Response Analysis : Ensure activities are measured across a broad concentration range (e.g., 0.1–100 µM) to account for non-linear effects .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme Inhibition : The pyrazole nitrogen participates in hydrogen bonding with catalytic residues (e.g., in kinases or cytochrome P450 enzymes), while the benzyl group occupies hydrophobic pockets .
  • Receptor Modulation : Molecular docking studies suggest the ethanamine chain adopts a conformation that stabilizes agonist/antagonist binding in GPCRs .

Q. What analytical challenges arise in studying this compound?

  • Purity Assessment : Detect trace isomers (e.g., regioisomers from pyrazole substitution) using chiral HPLC or capillary electrophoresis .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., oxidation of benzylic positions) .

Q. How are computational methods applied to study its properties?

  • QSAR Models : Predict logP (e.g., XlogP ~3.1) and PSA (~30.5 Ų) to guide lead optimization .
  • Docking Simulations : Use software like AutoDock to map interactions with targets (e.g., serotonin receptors) and prioritize synthetic analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine

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